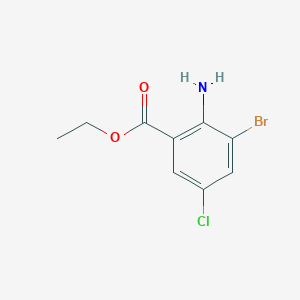

Ethyl 2-amino-3-bromo-5-chlorobenzoate

Overview

Description

Ethyl 2-amino-3-bromo-5-chlorobenzoate is a chemical compound with the CAS Number: 1315366-56-3 . It has a molecular weight of 278.53 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-bromo-5-chlorobenzoate is1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 2-amino-3-bromo-5-chlorobenzoate is a powder that is stored at room temperature . It has a molecular weight of 278.53 .Scientific Research Applications

1. Crystallographic Studies and Base-Pair Configurations

The study by Mazza, Sobell, and Kartha explores the crystal and molecular structures of 1-methyl-5-bromouracil and 9-ethyl-2-aminopurine complexes, highlighting the importance of understanding molecular interactions and configurations in solid states. Such knowledge can be vital for interpreting the behavior of complex organic molecules including Ethyl 2-amino-3-bromo-5-chlorobenzoate in various environments (Mazza, Sobell, & Kartha, 1969).

2. Chemical Synthesis and Molluscicidal Properties

El-bayouki and Basyouni discuss the synthesis of thiazolo[5,4-d]pyrimidines, demonstrating the versatility of organic synthesis techniques, potentially relevant for the synthesis or modification of Ethyl 2-amino-3-bromo-5-chlorobenzoate, and the exploration of its properties, such as molluscicidal activity (El-bayouki & Basyouni, 1988).

3. Pharmaceutical Applications and Drug Development

The research by Romagnoli et al. on the synthesis and evaluation of thiophene derivatives as allosteric enhancers at the A1 adenosine receptor indicates the potential pharmaceutical applications of complex organic molecules. Similar research methods and objectives might be applicable for studying Ethyl 2-amino-3-bromo-5-chlorobenzoate, especially in the context of drug development and understanding receptor interactions (Romagnoli et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . The compound may interact with its targets through these pathways, leading to changes in the target molecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-amino-3-bromo-5-chlorobenzoate is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

properties

IUPAC Name |

ethyl 2-amino-3-bromo-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCQHMOWJBMTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)

![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)